molecular formula C16H15F3N4O B6426378 3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 2324577-16-2

3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No. B6426378
CAS RN: 2324577-16-2
M. Wt: 336.31 g/mol
InChI Key: WJTOPKGTOHEENR-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)benzoyl chloride” is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It’s a colorless or yellow liquid with a melting point of -3°C .


Molecular Structure Analysis

The molecular formula for “4-(Trifluoromethyl)benzoyl chloride” is C8H4ClF3O . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“4-(Trifluoromethyl)benzoyl chloride” may be used as one of the reactants to synthesize other compounds .


Physical And Chemical Properties Analysis

“4-(Trifluoromethyl)benzoyl chloride” has a density of 1.404 g/mL at 25 °C, a refractive index (n20/D) of 1.476, and a flash point of 173 °F. It’s sensitive to moisture and can decompose in water .

Scientific Research Applications

3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has been used extensively in scientific research, particularly in the development of new catalysts and sensors. It is also used as a ligand in coordination chemistry, as an intermediate in drug development, and as a building block in organic synthesis. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is not fully understood. However, it is believed to act as a chelator, binding to metal ions such as iron and copper, and inhibiting their activity. By binding to these metal ions, this compound is thought to interfere with the metabolism of cells and affect their growth and development. Additionally, this compound may interact with other molecules, such as hormones, to influence their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been found to inhibit the growth of cancer cells and reduce the activity of certain enzymes involved in metabolism. Additionally, this compound has been shown to reduce inflammation and oxidative stress, and to have anti-diabetic and neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine has several advantages for laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. Additionally, this compound is relatively non-toxic and has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. This compound is not water-soluble and is not readily absorbed by cells, which can limit its effectiveness in certain applications. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are numerous potential future directions for research on 3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine. These include further studies to elucidate its mechanism of action, as well as studies to explore its potential therapeutic applications. Additionally, further research is needed to develop new methods for synthesizing this compound and to improve its solubility and absorption. Finally, research is needed to explore the potential toxicity of this compound, as well as its potential interactions with other molecules.

Synthesis Methods

3-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine can be synthesized in a number of ways. One method involves the reaction of 3-(trifluoromethyl)benzoyl chloride with piperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, and at a temperature of between 0 and 100 °C. The reaction produces the desired product, 3-(4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl)pyridazine, in good yield.

Safety and Hazards

“4-(Trifluoromethyl)benzoyl chloride” is a combustible liquid that causes severe skin burns and eye damage. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection. It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(4-pyridazin-3-ylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)13-4-1-3-12(11-13)15(24)23-9-7-22(8-10-23)14-5-2-6-20-21-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTOPKGTOHEENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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